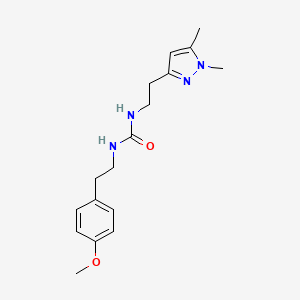
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{16}H_{22}N_{4}O_{2}
- Molecular Weight : 302.37 g/mol
- CAS Number : Not widely reported, but related compounds can be referenced for context.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to This compound have shown promising results in vitro against various cancer cell lines.
Case Study: Cytotoxic Effects
In a study involving several pyrazole derivatives, one compound demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action was primarily through apoptosis induction and cell cycle arrest.
| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |
|---|---|---|
| Pyrazole Derivative A | 5.13 µM | 5.00 µM |
| 5-Fluorouracil | 8.34 µM | 8.53 µM |
The biological activity of pyrazole derivatives often involves the modulation of various signaling pathways:
- Apoptosis Induction : Compounds induce programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Cell Cycle Arrest : Many pyrazole derivatives halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in tumor growth and survival.
Anti-inflammatory Activity
In addition to anticancer effects, compounds similar to This compound have shown anti-inflammatory properties. A related study highlighted that certain pyrazole derivatives reduced pro-inflammatory cytokine production in vitro . This suggests potential applications in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for therapeutic application:
- Absorption : Rapidly absorbed with a potential for good bioavailability.
- Distribution : Predicted to have a favorable distribution profile due to its lipophilicity.
- Metabolism : Likely metabolized by liver enzymes; however, specific metabolic pathways require further investigation.
- Excretion : Primarily renal excretion expected based on molecular structure.
Table: Pharmacokinetic Properties of Related Compounds
| Compound | C_max (µg/mL) | t½ (h) | Clearance (L/h/kg) | Bioavailability (%) |
|---|---|---|---|---|
| Compound A | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | 40.7% |
| Compound B | 108 ± 18 | — | — | 31.8% |
Propiedades
IUPAC Name |
1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13-12-15(20-21(13)2)9-11-19-17(22)18-10-8-14-4-6-16(23-3)7-5-14/h4-7,12H,8-11H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAXIAGRKZMNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













